molecular formula C15H19N3O2S B7136825 N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine

N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B7136825
M. Wt: 305.4 g/mol
InChI Key: AIIRQDVDVLILNL-UHFFFAOYSA-N
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Description

N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of chromen-4-yl derivatives. This compound features a chromen-4-yl core, which is a fused benzene and pyran ring system, substituted with various functional groups including a methoxymethyl group and a thiadiazol-5-amine moiety. The presence of these groups makes it a molecule of interest in various scientific research applications.

Properties

IUPAC Name

N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9-6-10(2)14-11(7-9)12(4-5-20-14)16-15-17-13(8-19-3)18-21-15/h6-7,12H,4-5,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIRQDVDVLILNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCO2)NC3=NC(=NS3)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine typically involves multiple steps starting from simpler precursors. One common approach is to start with 6,8-dimethyl-3,4-dihydro-2H-chromen-4-ol, which undergoes a series of reactions including alkylation, cyclization, and substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chromen-4-yl core can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the thiadiazol-5-amine group.

  • Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Reduced thiadiazol-5-amine derivatives.

  • Substitution: Various substituted methoxymethyl derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The chromen-4-yl core can interact with enzymes and receptors, while the methoxymethyl group may influence the compound's solubility and bioavailability. The thiadiazol-5-amine moiety is likely involved in binding to biological targets, leading to its biological activity.

Comparison with Similar Compounds

  • Coumarin Derivatives: These compounds share the chromen-4-yl core and are known for their biological activity.

  • Thiadiazole Derivatives: These compounds contain the thiadiazol-5-amine group and are studied for their medicinal properties.

  • Methoxymethyl Derivatives: These compounds have the methoxymethyl group and are used in various chemical syntheses.

Uniqueness: N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine is unique due to its combination of chromen-4-yl, methoxymethyl, and thiadiazol-5-amine groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields

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